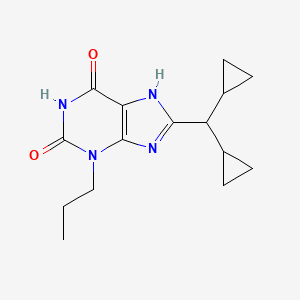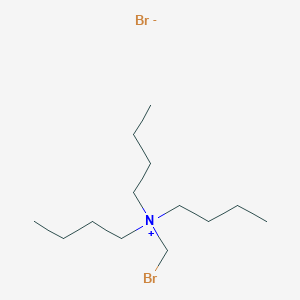![molecular formula C14H22N2O B14275335 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one CAS No. 128669-12-5](/img/structure/B14275335.png)
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is an organic compound with the molecular formula C14H22N2O It is a derivative of pyridinone, characterized by the presence of a hexylamino group and two methyl groups attached to the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one typically involves the condensation of 2,5-dimethylpyridin-3-one with hexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the hexylamine and the pyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hydroxyamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
- (4E)-4-[(Hexylamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H)-pyridinone
Uniqueness
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylamino group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
128669-12-5 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-(hexyliminomethyl)-2,5-dimethylpyridin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-4-5-6-7-8-15-10-13-11(2)9-16-12(3)14(13)17/h9-10,17H,4-8H2,1-3H3 |
InChI Key |
NEVAWUIZGNPLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=C(C(=NC=C1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
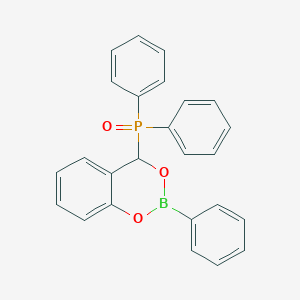

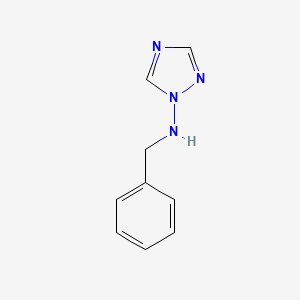
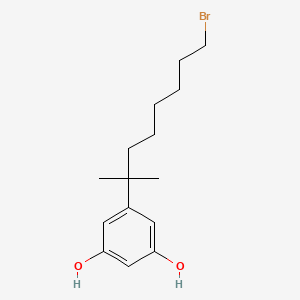


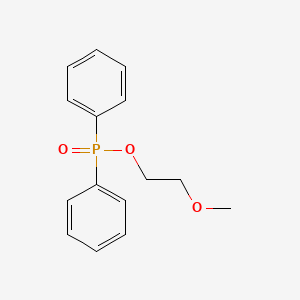

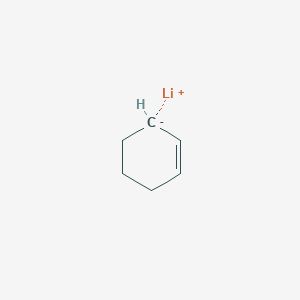
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
